molecular formula C19H25N3OS B2697588 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine CAS No. 900008-74-4

3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine

Cat. No.: B2697588
CAS No.: 900008-74-4
M. Wt: 343.49
InChI Key: AIMKSSCHKNLLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a piperidinylethylsulfanyl group

Scientific Research Applications

3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and piperidinylethylsulfanyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

  • 3-(4-Chlorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
  • 3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine

Uniqueness

The uniqueness of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-2-23-17-8-6-16(7-9-17)18-10-11-19(21-20-18)24-15-14-22-12-4-3-5-13-22/h6-11H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMKSSCHKNLLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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